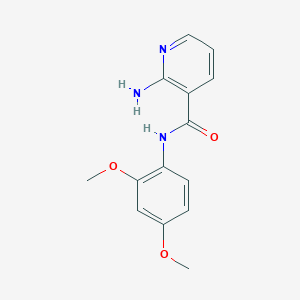
1-(4-chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide, also known as 4-chlorobenzenesulfonamide-3-piperidinecarboxylic acid, is a novel chemical compound that has been studied for its potential use in various scientific research applications. It is a synthetic compound that has been used in a variety of laboratory experiments and is known for its unique biochemical and physiological effects. In
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been used in studies of enzyme inhibition, drug metabolism, and protein folding. It has also been used in studies of the structure and function of proteins and in studies of the structure and function of DNA. Additionally, it has been used in studies of the effects of various environmental factors on cellular processes.
Mechanism of Action
1-(4-Chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide acts as an inhibitor of various enzymes, including cytochrome P450 enzymes and proteases. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
1-(4-Chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, it has been shown to inhibit the activity of proteases, which are involved in the breakdown of proteins. It has also been shown to affect the structure and function of proteins and DNA, as well as the activity of various cellular processes.
Advantages and Limitations for Lab Experiments
1-(4-Chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, its inhibitory activity can be easily monitored and quantified. However, it is also important to note that this compound has several limitations. For example, its inhibitory activity is relatively weak and it is not selective for any particular enzyme.
Future Directions
1-(4-Chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide has potential for use in a variety of future research applications. For example, it could be used in the development of new drugs or in the study of enzyme inhibition. Additionally, it could be used to study the effects of environmental factors on cellular processes or to study the structure and function of proteins and DNA. Finally, it could be used to study the effects of various drugs on the metabolism of other substances.
Synthesis Methods
The synthesis of 1-(1-(4-chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamideenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide is typically accomplished through a two-step process. The first step involves the reaction of 1-(4-chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamideenesulfonamide with 3,5-dichlorophenylpiperidine in the presence of a base, such as pyridine or triethylamine. This reaction produces the desired compound, 1-(1-(4-chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamideenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide. The second step involves the addition of an acid, such as hydrochloric acid, to the reaction mixture to complete the synthesis.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3S/c19-13-3-5-17(6-4-13)27(25,26)23-7-1-2-12(11-23)18(24)22-16-9-14(20)8-15(21)10-16/h3-6,8-10,12H,1-2,7,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJGSGDCSBMTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[2-(trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B6497292.png)
![1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497295.png)
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B6497300.png)
![1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497313.png)
![1-{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497322.png)



![1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B6497361.png)
![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)
![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)
![2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497411.png)